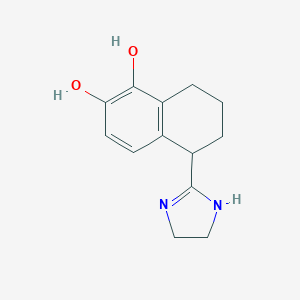

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

Descripción

Propiedades

Número CAS |

100449-07-8 |

|---|---|

Fórmula molecular |

C19H22FN3O3 |

Peso molecular |

232.28 g/mol |

Nombre IUPAC |

5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |

Clave InChI |

LYRNYBCBYWDTIF-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

SMILES canónico |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

Otros números CAS |

108149-68-4 |

Sinónimos |

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Derivatives with Improved Receptor Selectivity

Modifications to the tetralin ring of compound 1 have yielded derivatives with distinct receptor specificity:

- Compound 7 : The addition of 4,4-dimethyl groups sterically hinders interactions with α2 receptors, eliminating α2 activity while preserving α1 agonism. This modification demonstrates the role of steric bulk in fine-tuning receptor engagement.

- Compound 2 : Replacing the tetralin ring with a chroman scaffold alters the spatial orientation of the catechol and imidazolinyl groups, favoring α2 receptor binding. This highlights the importance of ring conformation in receptor discrimination.

Methoxy-Substituted Analogs

The derivative trans-5,6-dimethoxy-1-(2-imidazolinyl)-2-phenyltetralin hydrochloride () introduces methoxy groups at positions 5 and 6 and a phenyl group at position 2. Methoxy substitution reduces catechol-like hydrogen bonding, likely diminishing adrenergic receptor affinity compared to the parent compound.

Membrane Interaction and Toxicity Considerations

While compound 1 and its analogs are designed for receptor targeting, the unmodified tetralin structure (as a standalone molecule) exhibits membrane-disrupting properties. Tetralin partitions into lipid bilayers (partition coefficient ~1,100), causing membrane expansion, proton leakage, and respiratory enzyme inhibition in bacterial models . Derivatives like compound 7 (with dimethyl groups) may exhibit altered membrane interactions due to increased steric hindrance.

Broader Context of Imidazoline-Containing Compounds

Compounds such as [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol () share the imidazoline moiety but differ in core structure and substituents.

Q & A

Q. Table 1. Example Synthesis Optimization (Factorial Design)

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 62 vs. 78 |

| Catalyst (mol%) | 5 | 10 | 65 vs. 75 |

| Reaction Time (h) | 6 | 12 | 70 vs. 81 |

| Based on factorial design principles and imidazole synthesis protocols . |

Q. Table 2. Biological Assay Validation Metrics

| Assay Type | CV (%) | Z’-Factor | Reference Standard |

|---|---|---|---|

| Kinase Inhibition | <10 | 0.7 | Staurosporine |

| Cytotoxicity | <15 | 0.6 | Doxorubicin |

| CV = Coefficient of Variation. Thresholds from high-throughput screening guidelines . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.